2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)-N-methylacetamide
Description
The compound 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)-N-methylacetamide features a pyrrolo[3,2-d]pyrimidine core substituted with a 3-ethyl group and a 4-oxo moiety. The acetamide side chain includes a 4-fluorophenyl group and an N-methyl modification.
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c1-3-27-15-25-21-19(16-7-5-4-6-8-16)13-28(22(21)23(27)30)14-20(29)26(2)18-11-9-17(24)10-12-18/h4-13,15H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZDTKVHHOJOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N(C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)-N-methylacetamide is a member of the pyrrolo[3,2-d]pyrimidine family, known for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 327.38 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is significant for its interaction with biological targets.
Research indicates that compounds in this class often exhibit antitumor , anti-inflammatory , and antimicrobial properties. The specific mechanisms include:
- Inhibition of Enzymatic Activity : Many pyrrolo[3,2-d]pyrimidines inhibit enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis in rapidly dividing cells.
- Targeting Cancer Cells : By selectively inhibiting TS, these compounds can lead to apoptosis in cancer cells, making them potential candidates for cancer therapy.
- Anti-inflammatory Effects : Some derivatives have shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
Biological Activity Data
A summary of biological activity findings is presented in the following table:
| Activity Type | Effectiveness (IC50/ED50) | Reference |
|---|---|---|
| Antitumor | IC50 = 1.7 nM (KB cells) | |
| COX Inhibition | IC50 = 0.04 μmol | |
| Anti-inflammatory | ED50 = 9.17 μM |
Case Studies
- Antitumor Activity : A study evaluated the compound's efficacy against various human tumor cell lines. The results indicated a potent inhibitory effect on cell proliferation, particularly in KB cells expressing folate receptors.
- Anti-inflammatory Studies : In vivo studies demonstrated that the compound exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models. The results were comparable to standard anti-inflammatory drugs like indomethacin.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The presence of the 4-fluorophenyl group enhances binding affinity to target enzymes.
- The pyrrolo[3,2-d]pyrimidine core is essential for the interaction with TS and DHFR.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Substituent Analysis
Table 1: Substituent Comparison
Key Observations:
Hydrogen Bonding and Crystallography
- Fluorine Interactions : The 4-fluorophenyl group in the target could participate in C-F···H or F···π interactions, influencing crystal packing and solubility . highlights bond angle data (e.g., N3—C13—C14—N1: -179.70°) for a related pyrrolo-pyrimidine compound, suggesting rigid conformations that may stabilize crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
